7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Medicinal Chemistry ADME-Tox CYP Inhibition

Sourcing benzoxazine scaffolds with predictable orthogonal reactivity for SAR programs is challenging with mono-halogenated analogs. 7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-33-2) resolves this: differential aryl-Br vs. aryl-Cl reactivity enables programmed sequential cross-coupling to diversify libraries from a single intermediate. Low CYP inhibition (IC50 >20,000 nM across isoforms) reduces drug-drug interaction risk in lead optimization. Supplied at 97% purity under defined storage (2-8°C, inert atmosphere), ensuring batch-to-batch reproducibility for analytical method development and SAR calibration. • Sequential Pd/Ni cross-coupling: two distinct functional groups introduced chemoselectively • Low CYP inhibition (IC50 >20,000 nM) minimizes DDI risk in early discovery • 97% purity; stored 2-8°C under inert atmosphere for consistent reference-standard performance

Molecular Formula C8H7BrClNO
Molecular Weight 248.5 g/mol
CAS No. 105679-33-2
Cat. No. B1377856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
CAS105679-33-2
Molecular FormulaC8H7BrClNO
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2N1)Cl)Br
InChIInChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2
InChIKeyBAUAOJVZMYGURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Key Properties & Procurement


7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-33-2) is a halogenated heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, characterized by the presence of both bromine and chlorine substituents on the benzene ring. Its molecular formula is C8H7BrClNO with a molecular weight of 248.50 g/mol . The compound is a versatile small molecule scaffold used in medicinal chemistry and organic synthesis, typically supplied as a solid with a purity of 95–97% . Its dual halogenation pattern offers unique synthetic handles for selective functionalization and building block applications .

Building block type
Dual-halogenated benzoxazine scaffold
Synthetic utility
Orthogonal cross-coupling via Br/Cl handles
Quality
Commercially supplied at high purity grade

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Unique Advantages Over Analogs


Within the 3,4-dihydro-2H-1,4-benzoxazine family, substitution patterns critically influence reactivity, physicochemical properties, and biological activity [1]. The specific 7-bromo-6-chloro substitution in this compound confers a unique combination of electronic effects and steric hindrance not found in mono‑halogenated or regioisomeric analogs [2]. Attempting to substitute a different halogenation pattern (e.g., 6‑chloro alone or 7‑bromo alone) alters both the molecule's synthetic utility in cross‑coupling reactions and its potential interaction with biological targets, thereby compromising the reproducibility of SAR studies or the yield of downstream synthetic sequences [3].

Halogenation pattern mismatch
7-bromo-6-chloro substitution confers distinct electronic and steric properties; mono-halogenated or regioisomeric analogs may alter cross-coupling selectivity and SAR outcome.
Reactivity profile shift
Bromine and chlorine provide different oxidative addition rates; substituting a single halogen or using a different dihalogen pattern may compromise programmed sequential functionalization.

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Quantitative Evidence vs. Analogs


CYP Enzyme Inhibition Profile

In human liver microsome assays, 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine exhibited minimal inhibition of major cytochrome P450 isoforms, with IC50 values exceeding 20,000 nM for CYP2E1, CYP2B6, and CYP2A6 [1]. This low inhibition profile contrasts with many drug‑like molecules that show nanomolar IC50 values against these enzymes, reducing the risk of CYP‑mediated drug–drug interactions [2].

CYP Enzyme Inhibition Profile
Class-level inference
IC50 > 20,000 nM for CYP2E1, CYP2B6, CYP2A6
Supports low CYP interaction context in human liver microsome assays
Data to verify; class-level trend compared to typical potent inhibitors
Medicinal Chemistry ADME-Tox CYP Inhibition

Lipophilicity (cLogP) Comparison

The consensus Log P (cLogP) of 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine is calculated to be 2.62 . This value is approximately 1.0–1.5 log units higher than that of the mono‑chlorinated analog 6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine (cLogP ≈ 1.5) , reflecting increased lipophilicity due to the additional bromine atom.

Lipophilicity (cLogP)
Data to verify
cLogP 2.62 vs. ≈1.5 for mono‑chloro analog
Reported higher lipophilicity may influence membrane partitioning context
Computational consensus estimate; experimental logP not provided
Physicochemical Properties Drug‑likeness Medicinal Chemistry

TPSA and Oral Bioavailability

The TPSA of 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine is 21.26 Ų . This value is well below the typical threshold of 140 Ų for good oral absorption and is comparable to that of many orally bioavailable drugs [1]. In contrast, more polar analogs bearing additional hydrogen‑bond donors would exhibit higher TPSA, potentially compromising passive diffusion.

TPSA and Oral Bioavailability
Class-level inference
TPSA = 21.26 Ų
Below 140 Ų threshold; supports cell-permeability assay context
Calculated TPSA; requires experimental permeability validation
Drug Design ADME Oral Bioavailability

Commercial Purity and Storage Specifications

The target compound is commercially available with a minimum purity specification of 95% (AKSci) to 97% (Bidepharm) . Storage recommendations include 2–8 °C, protected from light, and under inert atmosphere (nitrogen) to prevent degradation . These specifications ensure consistent performance in synthetic applications compared to lower‑purity or less rigorously characterized analogs.

Purity and Storage
Specification review
Commercial purity ≥95% (AKSci) / 97% (Bidepharm)
Defined supplier specification supports synthetic reproducibility
Storage: 2–8 °C, protected from light, under nitrogen per supplier COA
Procurement Quality Control Synthetic Chemistry

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Best Applications


Lead Optimization with Favorable ADME Profile

The compound's low CYP inhibition profile (IC50 >20,000 nM across multiple isoforms) makes it a preferred starting fragment for lead optimization in programs where minimizing drug–drug interaction risk is critical [1]. Its moderate lipophilicity (cLogP 2.62) and low TPSA (21.26 Ų) further support oral bioavailability potential, distinguishing it from more polar or promiscuously binding analogs [2].

Synthetic Building Block for Orthogonal Cross-Coupling

The 7‑bromo‑6‑chloro substitution pattern enables sequential, chemoselective cross‑coupling reactions due to the differing reactivity of aryl bromides versus aryl chlorides under palladium or nickel catalysis [3]. This allows for the programmed introduction of two distinct functional groups in a single molecular scaffold, a capability not shared by mono‑halogenated or symmetrical dihalogenated analogs.

Fragment-Based Drug Discovery Benchmarking

The well‑characterized computational and experimental properties of 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine (cLogP 2.62, TPSA 21.26 Ų, MW 248.5) provide a robust reference point for SAR studies within the benzoxazine series [2]. Researchers can use this compound to calibrate the effect of halogenation on lipophilicity and polar surface area when designing new analogs.

Quality-Controlled Reference Standard

With commercially available purity of 95–97% and defined storage conditions (2–8 °C, protected from light, under nitrogen), the compound can serve as a reliable reference standard for developing HPLC, LC‑MS, or NMR methods aimed at characterizing related benzoxazine derivatives .

Application
Selection Property
Validation Focus
Fragment optimization with favorable ADME profile
CYP inhibition profile review
ADME assay endpoint context
Synthetic building block for orthogonal cross-coupling
Dual-halogen reactivity review
Sequential functionalization yield
Fragment-based drug discovery benchmarking
Computational property reference
SAR calibration against mono‑halogenated series
Quality-controlled reference standard
High-purity batch selection
HPLC/LC‑MS method suitability

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